molecular formula C19H19BrN4O2 B2615379 1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one CAS No. 2415564-85-9

1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2615379
CAS No.: 2415564-85-9
M. Wt: 415.291
InChI Key: KNAVRQDANADEBI-UHFFFAOYSA-N
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Description

1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a bromopyrimidine moiety, a piperidine ring, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Piperidine Derivative Synthesis: The next step involves the reaction of 5-bromopyrimidine with piperidine to form the piperidine derivative. This reaction is typically carried out under reflux conditions in a polar solvent such as ethanol.

    Indole Attachment: The final step involves the coupling of the piperidine derivative with an indole moiety. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromopyrimidine group can be reduced to a pyrimidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromopyrimidine can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The bromopyrimidine and indole moieties may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one may confer unique electronic properties and reactivity compared to its chloro and fluoro analogs. This can influence its binding affinity and specificity towards molecular targets, making it a compound of interest for further research.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c20-15-11-21-19(22-12-15)26-16-6-9-23(10-7-16)18(25)13-24-8-5-14-3-1-2-4-17(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAVRQDANADEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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